Lipophilicity (XLogP3) Differentiation Among 2-Imino-Benzothiazole Acetate Analogs
The target compound's computed lipophilicity (XLogP3 = 3.5) is predicted to be lower than that of the 6-acetamido-2,4-dichlorophenoxyacetyl analog (CID 4499745, XLogP3 = 4.0), a direct structural comparator [1][2]. This difference in partition coefficient indicates that the target compound may exhibit distinct permeability and solubility profiles in cell-based assays, which is a critical selection factor for designing compounds with balanced ADME properties [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CID 4499745): XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = 0.5 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A lower XLogP3 value suggests improved aqueous solubility and potentially reduced non-specific protein binding, which can be a deciding factor for researchers optimizing lead-like properties during early-stage drug discovery.
- [1] PubChem Compound Summary for CID 3305844, '(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate'. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 4499745, '(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate'. National Center for Biotechnology Information (2026). View Source
